2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid
Description
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Properties
IUPAC Name |
2-fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO3/c7-5(6(10)11)8-3-1-2-4(8)9/h5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCIRUYGEOKMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound is a reagent in the preparation of pyrazolopyridines, which are inhibitors of pde4b. PDE4B (Phosphodiesterase 4B) is an enzyme that plays a crucial role in cellular signaling by degrading cyclic AMP, a molecule that transmits signals within cells.
Mode of Action
As a reagent in the synthesis of pde4b inhibitors, it may contribute to the inhibition of the pde4b enzyme, thereby increasing the levels of cyclic amp in cells.
Biochemical Pathways
By contributing to the inhibition of pde4b, it could potentially affect pathways regulated by cyclic amp, such as the camp-dependent pathway. This pathway plays a key role in many biological responses, including the regulation of glycogen, sugar, and lipid metabolism.
Biochemical Analysis
Biochemical Properties
2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has been identified as a reagent in the preparation of pyrazolopyridines, which are inhibitors of phosphodiesterase 4B (PDE4B). The interaction with PDE4B suggests that this compound may influence cyclic AMP (cAMP) signaling pathways, which are crucial for regulating numerous cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PDE4B can lead to alterations in cAMP levels, thereby affecting downstream signaling pathways that control cell proliferation, differentiation, and apoptosis. Additionally, this compound may impact gene expression by acting as a modulator of transcription factors involved in these pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PDE4B is a key aspect of its mechanism of action. By binding to the active site of PDE4B, this compound prevents the hydrolysis of cAMP, leading to increased intracellular levels of this second messenger. This elevation in cAMP can activate protein kinase A (PKA) and other cAMP-dependent pathways, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with a predicted boiling point of 379.1°C and a melting point of 143°C. Over time, this compound may undergo degradation, which can influence its efficacy and potency in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects by modulating cAMP signaling and enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity. These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with PDE4B is a critical aspect of its metabolic role, as it influences the hydrolysis of cAMP. Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes involved in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the efficacy of this compound by ensuring its proximity to target biomolecules and pathways.
Biological Activity
2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a fluorine atom and a pyrrolidine moiety contributes to its unique biological properties, influencing both its pharmacokinetics and pharmacodynamics.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting potential as novel antimicrobial agents .
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1 | Staphylococcus aureus | 16 | |
| 2 | Enterococcus faecalis | 32 | |
| 3 | Clostridioides difficile | 64 |
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. In vitro tests on human cancer cell lines, such as A549 (lung cancer), revealed that certain derivatives significantly reduced cell viability. For example, modifications to the compound's structure enhanced its potency, with some derivatives exhibiting IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| A | A549 | 25.72 | High |
| B | MCF7 | 45.20 | Moderate |
| C | HeLa | 30.00 | High |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and function, leading to cell lysis. This is particularly evident in its action against resistant strains where traditional antibiotics fail.
- Anticancer Mechanism : The anticancer effects are attributed to the induction of apoptosis through mitochondrial pathways, promoting caspase activation and subsequent cell death in malignant cells .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antimicrobial Resistance : A recent investigation into the efficacy of various pyrrolidine derivatives against multi-drug resistant strains demonstrated that compounds similar to this compound could restore sensitivity to antibiotics in resistant strains of S. aureus .
- In Vivo Studies : Animal models treated with derivatives showed significant tumor reduction compared to control groups, indicating promising in vivo efficacy that warrants further clinical investigation.
Scientific Research Applications
Pharmacological Applications
Antithrombotic Properties
One of the primary applications of 2-fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid is its role as an antithrombotic agent. Research indicates that derivatives of this compound exhibit inhibitory effects on coagulation factors such as factor Xa and factor IXa, which are crucial in the blood coagulation cascade. This makes them valuable for treating thromboembolic disorders, including thrombosis and myocardial infarction . The compound has been shown to be effective in preventing rethrombosis in various clinical scenarios, including post-surgical settings and in patients with a history of thrombotic events .
Cancer Treatment
The compound also demonstrates potential in oncology. Its ability to inhibit factors involved in coagulation has been linked to the prevention of tumor metastasis. Studies suggest that compounds like this compound may reduce the risk of cancer progression by targeting tissue factors that promote tumor growth . This application is particularly relevant for cancers where thrombosis plays a significant role in disease progression.
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition. It can be used to explore the mechanisms by which certain enzymes, particularly those involved in the coagulation pathway, are inhibited. This research can lead to the development of more effective anticoagulants with fewer side effects compared to traditional therapies .
Drug Development
The compound's structural characteristics make it a candidate for drug development. Its ability to modify biological pathways through enzyme inhibition opens avenues for creating novel therapeutics aimed at conditions like diabetes and inflammatory disorders . The ongoing exploration of its pharmacokinetic properties will further enhance its applicability in clinical settings.
Material Sciences
Synthesis of Functional Materials
In material sciences, this compound can be utilized as a building block for synthesizing functional materials. Its unique chemical properties allow it to participate in various chemical reactions that can lead to the formation of polymers or other advanced materials with specific functionalities . This application is particularly relevant in developing smart materials that respond to environmental stimuli.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
